![molecular formula C22H24N4O2S B12203368 4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12203368.png)
4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide
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Overview
Description
4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide is a complex organic compound that features a benzo[de]isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[de]isoquinoline core, followed by the introduction of the piperazine and carbothioamide groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It acts as a positive allosteric modulator of dopamine receptors, which may be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
Antimicrobial Activity
Preliminary studies suggest that 4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide demonstrates antifungal activity against pathogens like Alternaria solani and Fusarium graminearum .
Pharmacological Applications
Based on its biological activities, potential applications include:
- Treatment of Neurodegenerative Disorders : The compound may alleviate symptoms associated with Parkinson's disease and schizophrenia by enhancing dopaminergic signaling .
- Anticancer Therapeutics : Its ability to induce cell death in cancer cells positions it as a candidate for cancer treatment protocols.
- Antimicrobial Agents : The compound could be developed into a novel antifungal treatment.
Case Study 1: Neurodegenerative Disease Treatment
In a study examining the effects of similar compounds on cognitive impairment in Parkinson's disease, it was found that these compounds could improve motor functions and cognitive abilities when administered to affected patients .
Case Study 2: Anticancer Activity
A series of derivatives based on the core structure were tested against various cancer cell lines. Results indicated a dose-dependent increase in apoptosis rates, suggesting that modifications to the structure could enhance efficacy .
Mechanism of Action
The mechanism of action of 4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate
- 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione
Uniqueness
4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo[de]isoquinoline core with piperazine and carbothioamide groups makes it a versatile compound for various applications.
Biological Activity
The compound 4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide is a synthetic derivative of benzo[de]isoquinoline and piperazine, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse research studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N4O3S, with a molar mass of approximately 438.54 g/mol. Its structure features a benzo[de]isoquinoline core, which is known for its biological activity, particularly in anticancer and antimicrobial applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Isoquinoline Core : This can be achieved through condensation reactions involving phthalic anhydride and amines.
- Functionalization : Subsequent reactions introduce the piperazine and carbothioamide moieties, often utilizing coupling agents or reagents that facilitate nucleophilic substitutions.
Antimicrobial Activity
Studies have indicated that derivatives of benzo[de]isoquinoline exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 64 mg/L to 512 mg/L depending on the specific structure and substituents present .
Anticancer Activity
Research has also explored the anticancer potential of similar compounds. The mechanism of action may involve the inhibition of specific cellular pathways associated with tumor growth. For example, compounds derived from benzo[de]isoquinoline have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Anticonvulsant Activity : In a study evaluating various derivatives for anticonvulsant activity using the PTZ-induced convulsions method, certain compounds showed up to 80% protection at specific dosages, indicating potential neuroprotective effects .
- Toxicological Studies : Acute oral toxicity assessments following OECD guidelines revealed that some derivatives exhibited low toxicity profiles, making them suitable candidates for further pharmacological development .
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets:
- Redox Reactions : The presence of dioxo groups allows participation in redox reactions, influencing cellular signaling pathways.
- Aromatic Interactions : The aromatic structure facilitates strong π-π interactions with DNA and proteins, potentially disrupting their functions .
Data Summary Table
Activity Type | Tested Compounds | MIC (mg/L) | Effectiveness |
---|---|---|---|
Antimicrobial | Various Derivatives | 64 - 512 | Effective against bacteria |
Anticancer | Benzo[de]isoquinoline derivatives | Varies | Induces apoptosis |
Anticonvulsant | Selected Derivatives | 0.4 - 30 | Up to 80% protection |
Properties
Molecular Formula |
C22H24N4O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-prop-2-enylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C22H24N4O2S/c1-2-9-23-22(29)25-13-10-24(11-14-25)12-15-26-20(27)17-7-3-5-16-6-4-8-18(19(16)17)21(26)28/h2-8H,1,9-15H2,(H,23,29) |
InChI Key |
QZAQMYVXMDUHLS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
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